molecular formula C21H20ClN5 B11306270 N-(3-chloro-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine

N-(3-chloro-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11306270
M. Wt: 377.9 g/mol
InChI Key: SCBPYUSBLZOTLU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines This compound is characterized by its unique structure, which includes a chloro-methylphenyl group and a dimethylaminophenyl group attached to an imidazo[1,2-a]pyrazine core

Preparation Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the chloro-methylphenyl group:

    Attachment of the dimethylaminophenyl group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

N-(3-chloro-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro and dimethylamino groups can participate in substitution reactions with appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(3-chloro-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine can be compared with other similar compounds, such as:

    N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide: This compound has a similar chloro-methylphenyl group but differs in the core structure and functional groups.

    N-(2-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide: This compound has a similar structure but with a different position of the chloro group.

    N-(3-chloro-2-methylphenyl)-3,4,5-trimethoxybenzamide: This compound also has a similar structure but with a different position of the methyl group.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20ClN5

Molecular Weight

377.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C21H20ClN5/c1-14-4-7-16(12-18(14)22)24-21-20(25-19-13-23-10-11-27(19)21)15-5-8-17(9-6-15)26(2)3/h4-13,24H,1-3H3

InChI Key

SCBPYUSBLZOTLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)N(C)C)Cl

Origin of Product

United States

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